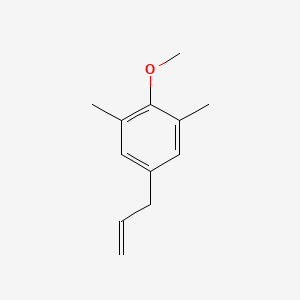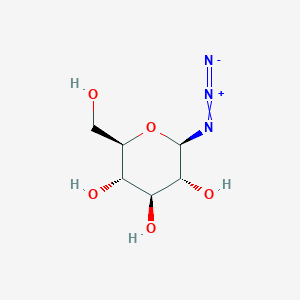
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene
説明
3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, also known as 3-dimethoxyphenylpropene, is a synthetic compound that has been used as an intermediate in the synthesis of various complex molecules. It is a colorless liquid with a characteristic odor. The compound has been used in the pharmaceutical and agrochemical industries for the synthesis of several drugs and pesticides. 3-dimethoxyphenylpropene has been studied extensively in the laboratory and has been found to have several biochemical and physiological effects.
科学的研究の応用
Clinical Evaluation in Coronary Vasodilation
A clinical study evaluated the effects of a coronary vasodilator closely related to 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene, specifically focusing on patients with angina pectoris. This study provides insights into the potential therapeutic applications of similar compounds in cardiovascular diseases (Sandler, 1960).
Tetrahydropyranyl Protecting Group in Chemistry
Research has explored the use of similar compounds as protecting groups in organic chemistry. This includes studies on the utility and effectiveness of these compounds in facilitating complex chemical reactions, which is an important aspect of synthetic chemistry (Horning, Kavadias, & Muchowski, 1970).
Role in Adsorption and Kinetic Studies
Studies have investigated the adsorption of similar compounds onto acid zeolites and their role as intermediates in chemical reactions. This research contributes to understanding the kinetics and mechanisms of reactions involving these compounds (Fornés, García, Martí, & Fernández, 1998).
Synthesis and Reaction Studies
Research has been conducted on the synthesis and reactions of compounds structurally similar to 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene. This includes the study of their synthesis, reaction with other compounds, and the formation of complex chemical structures, providing valuable information for synthetic organic chemistry (Pimenova, Krasnych, Goun, & Miles, 2003).
Photoinduced Cycloaddition Studies
Research has also been conducted on photoinduced 1,3-dipolar cycloaddition reactions involving compounds similar to 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene. This area of study is crucial for understanding light-induced chemical reactions, which have applications in photochemistry and materials science (Gilgen, Heimgartner, & Schmid, 1974).
Chemical Constituents of Propolis
A study identified novel compounds in Mexican propolis, including compounds structurally related to 3-(3,5-Dimethyl-4-methoxyphenyl)-1-propene. This highlights the compound's occurrence in natural products and its potential biomedical applications (Lotti, Campo Fernández, Piccinelli, Cuesta‐Rubio, Márquez Hernández, & Rastrelli, 2010).
特性
IUPAC Name |
2-methoxy-1,3-dimethyl-5-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-6-11-7-9(2)12(13-4)10(3)8-11/h5,7-8H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKAPIQETROJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498162 | |
| Record name | 2-Methoxy-1,3-dimethyl-5-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53483-16-2 | |
| Record name | 2-Methoxy-1,3-dimethyl-5-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B1366982.png)






